5-Chloro-2-methoxybenzohydrazide

説明

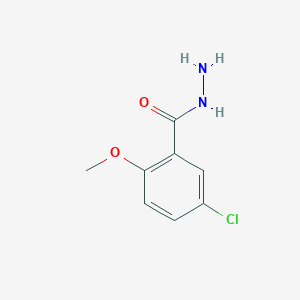

Structure

3D Structure

特性

IUPAC Name |

5-chloro-2-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(9)4-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYCSXNVIRAAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357394 | |

| Record name | 5-chloro-2-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33977-11-6 | |

| Record name | 5-chloro-2-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

solubility of 5-Chloro-2-methoxybenzohydrazide in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Chloro-2-methoxybenzohydrazide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

5-Chloro-2-methoxybenzohydrazide is a molecule of significant interest within the domain of medicinal chemistry and drug development. As a benzohydrazide derivative, it belongs to a class of compounds known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1][2]. The journey of a promising compound from a laboratory curiosity to a viable therapeutic agent is fraught with challenges, with physicochemical properties often acting as the primary gatekeepers of its ultimate success. Among these, aqueous and organic solvent solubility stands as a paramount parameter.

Solubility dictates the bioavailability of a drug, influences its formulation possibilities, and impacts the feasibility of its synthesis and purification processes[3]. A thorough understanding of a compound's solubility profile in various organic solvents is therefore not merely an academic exercise but a crucial step in early-stage drug development. It informs decisions on everything from reaction conditions for creating derivatives to the choice of vehicles for in vitro and in vivo testing.

Molecular Profile and Predicted Solubility of 5-Chloro-2-methoxybenzohydrazide

To understand the solubility of 5-Chloro-2-methoxybenzohydrazide, we must first examine its molecular structure.

Chemical Structure:

-

CAS Number: 33977-11-6

-

Molecular Formula: C8H9ClN2O2

-

Molecular Weight: 200.62 g/mol

The molecule possesses a blend of polar and non-polar features which will govern its interactions with different solvents:

-

Polar Moieties: The hydrazide group (-CONHNH2) is highly polar and capable of acting as both a hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen and nitrogen lone pairs). The methoxy group (-OCH3) also contributes to polarity and can act as a hydrogen bond acceptor.

-

Non-Polar Moiety: The chlorobenzene ring is predominantly non-polar and will favor interactions with non-polar or weakly polar solvents through van der Waals forces.

Based on these structural attributes, a qualitative prediction of its solubility can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydrazide group. Therefore, moderate to good solubility is expected. Indeed, related benzohydrazide derivatives are often recrystallized from ethanol.[3][5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) are excellent hydrogen bond acceptors and should effectively solvate the N-H protons of the hydrazide group. High solubility is anticipated in these solvents. NMR spectra for similar hydrazide-hydrazones are often measured in DMSO-d6, indicating its effectiveness as a solvent for this class of compounds[6].

-

Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar chlorobenzene ring will have some affinity for these solvents, but the highly polar hydrazide group will significantly limit solubility. Low solubility is expected in non-polar solvents.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method . This protocol is designed to be a self-validating system, ensuring that the measured concentration represents the true equilibrium solubility at a given temperature.

I. Materials and Reagents

-

5-Chloro-2-methoxybenzohydrazide (high purity, >98%)

-

Organic solvents of interest (HPLC grade or equivalent). A suggested panel includes:

-

Methanol

-

Ethanol

-

Acetone

-

Dimethyl Sulfoxide (DMSO)

-

Toluene

-

Hexane

-

-

Deionized water

-

Reference standards for analytical quantification

-

Phosphate buffered saline (PBS) for simulating physiological conditions (optional)

II. Apparatus

-

Analytical balance (readable to 0.01 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature orbital shaker or incubator

-

Syringes and syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector.

III. Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

IV. Step-by-Step Methodology

-

Preparation of Slurries:

-

Add an excess amount of 5-Chloro-2-methoxybenzohydrazide to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add ~10 mg of the compound to 2 mL of each solvent.

-

Accurately pipette the selected solvent into each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but 48 hours is recommended to be certain. A preliminary time-course experiment can be run to determine the exact time to equilibrium. Causality: Continuous agitation ensures maximum surface area contact between the solid and the solvent, facilitating the dissolution process until the rates of dissolution and precipitation are equal.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe. Trustworthiness: It is critical not to disturb the settled solid to avoid aspirating undissolved particles, which would falsely inflate the solubility measurement.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter material and prevent adsorption losses.

-

Accurately dilute the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

V. Analytical Quantification

The concentration of the dissolved 5-Chloro-2-methoxybenzohydrazide in the diluted filtrate can be determined using one of the following methods. Method validation (linearity, accuracy, precision) should be performed.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity and sensitivity.

-

Mobile Phase: A typical starting point would be a gradient of acetonitrile and water.

-

Column: A C18 reverse-phase column is suitable for this type of molecule.

-

Detection: UV detection at the λmax of the compound.

-

Standard Curve: Prepare a series of standard solutions of known concentrations of 5-Chloro-2-methoxybenzohydrazide in the chosen solvent. Plot the peak area versus concentration to generate a standard curve.

-

Calculation: Determine the concentration of the diluted sample from the standard curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

B. UV-Vis Spectrophotometry

A simpler, but potentially less specific, method.

-

Determine λmax: Scan a dilute solution of the compound in the solvent of interest across a range of UV wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

-

Standard Curve: Prepare a series of standard solutions and measure their absorbance at λmax. Plot absorbance versus concentration to create a standard curve (Beer's Law plot).

-

Calculation: Measure the absorbance of the diluted, filtered sample and use the standard curve to determine its concentration. Back-calculate to find the solubility.

Data Presentation and Interpretation

The determined solubility values should be summarized in a clear, tabular format for easy comparison.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| DMSO | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Toluene | Non-Polar | 25 | Experimental Value | Calculated Value |

| Hexane | Non-Polar | 25 | Experimental Value | Calculated Value |

Factors Influencing Solubility: A Deeper Dive

The solubility of 5-Chloro-2-methoxybenzohydrazide is not a fixed value but is influenced by several factors:

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship is governed by the enthalpy of solution. Investigating solubility at different temperatures (e.g., 4 °C, 25 °C, 37 °C) can provide valuable thermodynamic data.

-

Solvent Properties: As predicted, the polarity and hydrogen bonding capacity of the solvent are the most critical factors. The principle of "like dissolves like" is a useful guide. A solvent that can effectively disrupt the crystal lattice forces of the solute and form stable solute-solvent interactions will result in higher solubility[7].

-

Crystal Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form will have a unique crystal lattice energy and thus a different solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form being used for solubility studies.

Molecular Interactions Influencing Solubility

Caption: Solute-Solvent Interaction Map.

Conclusion

This technical guide provides the necessary framework for a rigorous and accurate determination of the . By understanding the molecular characteristics of the compound and applying the detailed, validated experimental protocol provided, researchers can generate the high-quality data essential for advancing their drug discovery and development programs. The principles and methodologies outlined herein are broadly applicable to other benzohydrazide derivatives and small molecules, serving as a foundational resource for pharmaceutical scientists.

References

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

PubMed Central. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. [Link]

- This reference is not available in the provided search results.

-

Der Pharma Chemica. Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

- This reference is not available in the provided search results.

-

Journal of Chemical and Pharmaceutical Research. Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl). [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Tropical Journal of Pharmaceutical Research. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. [Link]

-

PubMed Central. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

A Comprehensive Technical Guide to 5-Chloro-2-methoxybenzohydrazide: From Discovery to Application

Abstract: This technical guide provides an in-depth exploration of 5-Chloro-2-methoxybenzohydrazide, a halogenated aromatic hydrazide of significant interest in medicinal chemistry and drug discovery. We will delve into the historical context of its parent class, benzohydrazides, chart its synthetic evolution, and present its detailed physicochemical properties. Furthermore, this guide will elucidate a standard laboratory-scale synthesis protocol, offering insights into the mechanistic rationale behind the procedural steps. Finally, we will survey the current understanding of its applications as a crucial building block in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors who require a robust technical understanding of this versatile chemical entity.

Introduction: The Significance of the Benzohydrazide Scaffold

Benzohydrazides represent a privileged scaffold in medicinal chemistry, characterized by a hydrazide functional group attached to a benzene ring. This structural motif is a cornerstone in the synthesis of a wide array of heterocyclic compounds and serves as a versatile pharmacophore. The inherent biological activities of benzohydrazide derivatives are broad, encompassing antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] The reactivity of the hydrazide group allows for its facile conversion into various derivatives, such as hydrazones, making it an invaluable starting material for combinatorial library synthesis in the quest for new drug candidates.[1]

5-Chloro-2-methoxybenzohydrazide (CAS No: 33977-11-6) is a specific derivative that has garnered attention as a key intermediate in organic synthesis.[2] Its unique substitution pattern—a chloro group at the 5-position and a methoxy group at the 2-position of the benzene ring—imparts specific electronic and steric properties that influence its reactivity and the biological activity of its downstream products.

Historical Context and Discovery

While the specific discovery of 5-Chloro-2-methoxybenzohydrazide is not extensively documented in seminal standalone publications, its emergence is intrinsically linked to the broader exploration of benzohydrazide chemistry. The synthesis of such compounds typically follows well-established organic chemistry principles, with their initial preparations likely occurring as part of larger synthetic campaigns aimed at producing libraries of related analogues for biological screening.

The general synthetic approach to benzohydrazides involves the reaction of a corresponding benzoic acid ester with hydrazine hydrate.[1] Therefore, the history of 5-Chloro-2-methoxybenzohydrazide is directly tied to the availability of its precursor, methyl 5-chloro-2-methoxybenzoate. This precursor itself is a well-characterized compound used in various chemical syntheses.[3]

The scientific interest in this particular molecule has been driven by its utility as a building block. For instance, it is a known impurity and related compound of Glibenclamide (Glyburide), a widely used anti-diabetic drug, highlighting its relevance in pharmaceutical manufacturing and quality control.[4]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The properties of 5-Chloro-2-methoxybenzohydrazide are summarized below.

| Property | Value | Source |

| CAS Number | 33977-11-6 | Sigma-Aldrich[2] |

| Molecular Formula | C8H9ClN2O2 | Sigma-Aldrich[2] |

| Molecular Weight | 200.63 g/mol | Sigma-Aldrich[2] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds[5] |

| Purity | Typically ≥98% (HPLC) | Supplier Data[5] |

| Solubility | Soluble in organic solvents like DMSO and methanol | Inferred from related compounds[5] |

| Storage | Store in a cool, dry place away from direct sunlight | Supplier Data[5] |

Synthesis and Mechanistic Insights

The synthesis of 5-Chloro-2-methoxybenzohydrazide is a straightforward yet elegant process that exemplifies fundamental principles of nucleophilic acyl substitution. The most common and efficient laboratory-scale preparation involves the hydrazinolysis of the corresponding methyl ester.

Overall Synthetic Scheme

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. 5-CHLORO-2-METHOXYBENZOHYDRAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 5. 5-Chloro-2-Methoxy-N-(2-(4-Sulfamoylphenyl) Ethyl) Benzamide CAS 16673-34-0 at Best Price [kavyapharma.in]

theoretical properties of 5-Chloro-2-methoxybenzohydrazide

An In-depth Technical Guide to the Theoretical Properties of 5-Chloro-2-methoxybenzohydrazide

Authored by: A Senior Application Scientist

Foreword: This document provides a comprehensive theoretical overview of 5-Chloro-2-methoxybenzohydrazide, a compound of interest in medicinal chemistry and drug development. While direct experimental data on this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and precursors to build a robust theoretical profile. The insights herein are intended to guide researchers in its synthesis, characterization, and exploration of its potential biological activities.

Molecular Identity and Physicochemical Properties

5-Chloro-2-methoxybenzohydrazide is a substituted aromatic hydrazide. The presence of a chlorine atom, a methoxy group, and a hydrazide functional group on the benzene ring suggests a molecule with potential for diverse chemical interactions and biological activity.

Table 1: Core Molecular and Predicted Physicochemical Properties

| Property | Value | Source/Basis |

| IUPAC Name | 5-chloro-2-methoxybenzohydrazide | Standard Nomenclature |

| CAS Number | 33977-11-6 | Sigma-Aldrich |

| Molecular Formula | C8H9ClN2O2 | Sigma-Aldrich |

| Molecular Weight | 200.62 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | Inferred from related compounds[1][2] |

| Solubility | Likely soluble in organic solvents like DMSO and methanol | Inferred from related benzamide structures[1] |

The structural features of 5-Chloro-2-methoxybenzohydrazide—a hydrogen bond donor (the -NHNH2 group), hydrogen bond acceptors (the carbonyl oxygen and methoxy oxygen), and a halogenated aromatic ring—confer upon it a chemical personality that is attractive for forming stable interactions with biological macromolecules.

Caption: Chemical structure of 5-Chloro-2-methoxybenzohydrazide.

Proposed Synthesis Pathway

The synthesis of 5-Chloro-2-methoxybenzohydrazide is logically approached through a two-step process starting from the corresponding methyl ester, methyl 5-chloro-2-methoxybenzoate. This precursor is commercially available and provides a direct route to the desired hydrazide.

Step 1: Esterification of 5-Chloro-2-methoxybenzoic acid (if starting from the acid) While the methyl ester is readily available, the synthesis would begin with the esterification of 5-chloro-2-methoxybenzoic acid using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).

Step 2: Hydrazinolysis of Methyl 5-chloro-2-methoxybenzoate The core step is the nucleophilic acyl substitution reaction where the ester is converted to the hydrazide. This is typically achieved by refluxing the methyl ester with hydrazine hydrate in an alcoholic solvent, such as ethanol. The reaction is generally high-yielding and the product can often be isolated by precipitation upon cooling and dilution with water. This method is well-established for the synthesis of various benzohydrazides.[3]

Caption: Proposed synthesis workflow for 5-Chloro-2-methoxybenzohydrazide.

Theoretical Spectroscopic Profile

The characterization of 5-Chloro-2-methoxybenzohydrazide would rely on standard spectroscopic techniques. Below is a predicted profile based on its structure and data from analogous compounds.[3]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals | Rationale |

| ¹H-NMR | • Singlet for -OCH₃ protons (~3.9 ppm)• Broad singlet for -NH₂ protons• Singlet for -NH proton• Aromatic protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. | The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing chloro and hydrazide groups. |

| ¹³C-NMR | • Signal for -OCH₃ carbon (~56 ppm)• Signal for carbonyl carbon (~165-170 ppm)• Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the substituents. | The positions of the carbons in the aromatic ring relative to the substituents will determine their specific chemical shifts. |

| IR (Infrared) | • N-H stretching vibrations (two bands for -NH₂) around 3200-3400 cm⁻¹• C=O stretching vibration (amide I band) around 1640-1680 cm⁻¹• N-H bending vibration (amide II band) around 1520-1550 cm⁻¹• C-O-C stretching of the methoxy group around 1250 cm⁻¹• C-Cl stretching around 700-800 cm⁻¹ | These are characteristic vibrational frequencies for the functional groups present in the molecule. |

| Mass Spec. | • A molecular ion peak (M⁺) corresponding to the molecular weight (200.62 for C₈H₉³⁵ClN₂O₂).• An M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of the presence of a single chlorine atom. | The isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) provides a clear signature in the mass spectrum. |

Potential Biological and Pharmacological Significance

Hydrazide-containing compounds are a well-established class of therapeutic agents with a broad spectrum of activities. The structural motifs in 5-Chloro-2-methoxybenzohydrazide suggest several avenues for investigation.

-

Antimycobacterial Activity: Benzohydrazides are structurally related to isoniazid, a cornerstone drug for tuberculosis treatment. Furthermore, derivatives of 5-chloropyrazinamide have shown potent antimycobacterial activity.[4] The combination of the chloro- and hydrazide moieties in the target molecule makes it a candidate for screening against Mycobacterium tuberculosis and other mycobacterial species.

-

Anticancer and Antifungal Properties: Schiff bases derived from substituted benzohydrazides have demonstrated significant biological activities. For instance, N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide has been synthesized and characterized, highlighting the utility of the benzohydrazide core in creating more complex, biologically active molecules.[5] The hydrazide group serves as a versatile handle for synthesizing libraries of Schiff bases or other derivatives for anticancer and antifungal screening.

-

Enzyme Inhibition: The hydrazide moiety can act as a metal chelator or form covalent bonds with enzyme active sites. This suggests potential as an inhibitor for various classes of enzymes.

The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group on the benzene ring can influence the molecule's pharmacokinetic properties, such as its lipophilicity and metabolic stability, which are critical considerations in drug design.

Experimental Protocols

Synthesis of 5-Chloro-2-methoxybenzohydrazide

This protocol is adapted from general procedures for the synthesis of benzohydrazides from their corresponding esters.

-

Setup: To a round-bottom flask equipped with a reflux condenser, add methyl 5-chloro-2-methoxybenzoate (1.0 eq).

-

Solvent and Reagent Addition: Add ethanol as the solvent, followed by hydrazine hydrate (3.0-5.0 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: Add cold deionized water to the concentrated mixture to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-Chloro-2-methoxybenzohydrazide.

Characterization

-

Melting Point: Determine the melting point of the purified product using a standard melting point apparatus.

-

Spectroscopy:

-

Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆) for ¹H and ¹³C-NMR analysis.

-

Prepare a KBr pellet or use an ATR accessory for IR analysis.

-

Use a suitable ionization method (e.g., ESI or EI) for mass spectrometry to confirm the molecular weight and isotopic pattern.

-

Conclusion

5-Chloro-2-methoxybenzohydrazide presents itself as a molecule with significant theoretical potential for applications in medicinal chemistry. Its straightforward synthesis from commercially available precursors, coupled with the known biological activities of related hydrazide-containing compounds, makes it an attractive target for further research and development. This guide provides a foundational understanding of its theoretical properties to facilitate such endeavors.

References

-

ResearchGate. ¹H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide...[Link]

-

IndiaMART. 5 chloro 2 methoxy n (2 (4sulfamoylphenyl) Ethyl) benzamide CAS 16673-34-00. [Link]

-

National Institutes of Health. N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide. [Link]

-

PubMed. Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. [Link]

-

National Institutes of Health. N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide. [Link]

-

ResearchGate. The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. [Link]

-

PubChem. Methyl 5-chloro-2-methoxybenzoate. [Link]

-

PubChem. 5-Chloro-2-methoxybenzamide. [Link]

Sources

- 1. 5-Chloro-2-Methoxy-N-(2-(4-Sulfamoylphenyl) Ethyl) Benzamide CAS 16673-34-0 at Best Price [kavyapharma.in]

- 2. H31860.14 [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 5-Chloro-2-methoxybenzohydrazide Derivatives

Foreword for the Advanced Researcher

The relentless emergence of antimicrobial resistance necessitates a perpetual search for novel chemical scaffolds with therapeutic potential. Among these, benzohydrazide derivatives have garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This guide focuses on a specific subclass: 5-Chloro-2-methoxybenzohydrazide derivatives . The strategic incorporation of a chloro group at the 5-position and a methoxy group at the 2-position of the benzohydrazide core is predicated on established structure-activity relationship (SAR) principles. Halogen substituents are known to enhance the lipophilicity and, consequently, the cell permeability of drug candidates, while the methoxy group can modulate electronic properties and metabolic stability.

This document is structured to provide not just a set of protocols, but a comprehensive framework for the synthesis, characterization, and antimicrobial evaluation of this promising class of compounds. We will delve into the rationale behind the experimental design, offering insights that bridge theoretical chemistry with practical laboratory application.

Section 1: The Scientific Rationale - Understanding the Molecular Architecture

The core structure of 5-Chloro-2-methoxybenzohydrazide serves as a versatile scaffold for the generation of a library of derivatives, typically through the formation of hydrazones. The hydrazide moiety (-CONHNH₂) is a key pharmacophore, and its condensation with various aldehydes and ketones introduces a diverse range of substituents, allowing for the fine-tuning of biological activity.

The antimicrobial potential of hydrazones is often attributed to their ability to chelate metal ions essential for microbial enzyme function or to interfere with microbial metabolic pathways through interactions with key enzymes. The azomethine group (-C=N-) in the hydrazone linkage is crucial for its biological activity.

Section 2: Synthesis of 5-Chloro-2-methoxybenzohydrazide Derivatives (Schiff Bases)

A common and efficient method for synthesizing the target derivatives is through the condensation reaction of 5-Chloro-2-methoxybenzohydrazide with a variety of aromatic or heterocyclic aldehydes.

Protocol 2.1: General Synthesis of N'-substituted-5-Chloro-2-methoxybenzohydrazides

Causality of Experimental Choices:

-

Methanol as Solvent: Methanol is an excellent solvent for both the hydrazide and most aldehydes, facilitating a homogenous reaction mixture. Its volatility also allows for easy removal post-reaction.

-

Reflux Conditions: Heating under reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate without the loss of solvent.

-

Catalytic Acid: A few drops of a strong acid like hydrochloric acid can catalyze the reaction by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 5-Chloro-2-methoxybenzohydrazide in an appropriate volume of methanol.

-

Addition of Aldehyde: To this solution, add 1.0-1.1 equivalents of the desired substituted aldehyde.

-

Catalysis (Optional): Add 2-3 drops of concentrated hydrochloric acid to the mixture.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the solid product by filtration, wash with cold methanol to remove any unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be performed to obtain a highly pure product.

-

Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 3: In Vitro Antimicrobial Activity Screening

The initial assessment of the antimicrobial potential of the synthesized 5-Chloro-2-methoxybenzohydrazide derivatives is typically performed using agar-based diffusion methods, followed by quantitative broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

Protocol 3.1: Agar Well Diffusion Assay for Primary Screening

This method provides a qualitative to semi-quantitative assessment of the antimicrobial activity and is excellent for screening a large number of compounds.[1]

Causality of Experimental Choices:

-

Mueller-Hinton Agar (MHA): MHA is the standard medium for routine antimicrobial susceptibility testing due to its non-selective nature, good batch-to-batch reproducibility, and low concentration of inhibitors of common antibiotics.

-

0.5 McFarland Standard: This turbidity standard ensures a consistent and standardized inoculum density of bacteria (approximately 1.5 x 10⁸ CFU/mL), which is critical for reproducible results.[1]

-

DMSO as Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving a wide range of organic compounds and is generally non-toxic to most microorganisms at low concentrations. A solvent control is crucial to ensure that the observed activity is not due to the solvent itself.

Step-by-Step Procedure:

-

Preparation of Microbial Inoculum:

-

From a fresh culture plate (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline solution (0.85% NaCl).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized microbial suspension and remove excess liquid by pressing it against the inside of the tube.

-

Evenly streak the swab over the entire surface of a Mueller-Hinton Agar plate in three different directions to ensure uniform growth.

-

-

Well Preparation and Compound Application:

-

Allow the inoculated plate to dry for 5-10 minutes.

-

Using a sterile cork borer (6 mm diameter), create equidistant wells in the agar.

-

Prepare stock solutions of the test compounds (e.g., 10 mg/mL in DMSO).

-

Pipette a fixed volume (e.g., 50 µL) of each compound solution into separate wells.

-

Include a positive control (a known antibiotic) and a negative control (DMSO) in separate wells.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

-

-

Data Analysis:

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

-

A larger zone of inhibition generally indicates greater antimicrobial activity.

-

Protocol 3.2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Causality of Experimental Choices:

-

96-Well Microtiter Plates: These plates are ideal for performing serial dilutions and testing multiple compounds and concentrations simultaneously, making the assay high-throughput and cost-effective.

-

Resazurin as an Indicator: Resazurin is a cell viability indicator that changes color from blue to pink in the presence of metabolically active cells. This provides a clear and objective endpoint for determining growth inhibition, which is particularly useful when microbial growth is not macroscopically visible as turbidity.

Step-by-Step Procedure:

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Prepare a stock solution of the test compound in MHB at twice the highest desired final concentration. Add 100 µL of this solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration where the color remains blue.

-

Section 4: Data Presentation and Interpretation

To facilitate the analysis and comparison of the antimicrobial activity of different 5-Chloro-2-methoxybenzohydrazide derivatives, the data should be presented in a clear and structured format.

Table 1: Antimicrobial Activity of Structurally Related Benzohydrazide Derivatives

| Compound ID | Modification | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Example 1 | N'-(4-fluorobenzylidene)-5-chlorosalicylhydrazide | E. coli | 1.6 | Not Reported | [3] |

| Example 2 | N'-(4-fluorobenzylidene)-5-chlorosalicylhydrazide | S. aureus | 3.4 | Not Reported | [3] |

| Example 3 | 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | S. aureus (MRSA) | 15.62-31.25 (µmol/L) | Not Reported | [1] |

| Example 4 | N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | E. coli | 120 (ppm) | Not Reported | [4] |

Note: The data presented is for structurally related compounds to provide a benchmark for expected activity. Researchers should generate and report data for their specific 5-Chloro-2-methoxybenzohydrazide derivatives.

Section 5: Visualizing Experimental Workflows

Clear visualization of the experimental workflow is essential for understanding and replicating the protocols.

Diagram 1: Workflow for Synthesis and Antimicrobial Screening

Caption: General workflow for the synthesis and antimicrobial evaluation of 5-Chloro-2-methoxybenzohydrazide derivatives.

Section 6: Concluding Remarks and Future Directions

The protocols and application notes provided herein offer a robust starting point for researchers investigating the antimicrobial properties of 5-Chloro-2-methoxybenzohydrazide derivatives. The true potential of this chemical class will be unveiled through the systematic synthesis of a diverse library of compounds and their rigorous evaluation against a broad panel of clinically relevant microorganisms, including multidrug-resistant strains. Future studies should also aim to elucidate the mechanism of action of the most potent derivatives, which could involve studies on cell membrane integrity, enzyme inhibition assays, or investigations into their ability to disrupt biofilm formation. Such comprehensive studies will be instrumental in advancing our understanding of these compounds and their potential development as novel antimicrobial agents.

References

-

Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. [Link]

-

Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564. [Link]

-

Alizadeh, M., Kariminik, A., & Akbari, A. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Avicenna Journal of Clinical Microbiology and Infection, 8(1), 5-10. [Link]

-

Suzana, S., Najati, F. A., Isnaeni, I., & Budiati, T. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 23(4), 279-283. [Link]

Sources

- 1. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans [mdpi.com]

- 3. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

Application Notes and Protocols for the Analytical Characterization of 5-Chloro-2-methoxybenzohydrazide

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of 5-Chloro-2-methoxybenzohydrazide, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a suite of orthogonal analytical techniques to ensure the identity, purity, and stability of this compound. The methodologies detailed herein encompass chromatographic, spectroscopic, and thermal analysis techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Thermal Gravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC). Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring robust and reproducible results.

Introduction: The Importance of Rigorous Characterization

5-Chloro-2-methoxybenzohydrazide is a crucial building block in the synthesis of various pharmaceutically active compounds. Its purity and structural integrity are paramount to the safety and efficacy of the final drug product. Therefore, a multi-faceted analytical approach is essential for its complete characterization. This guide outlines a logical workflow for analyzing 5-Chloro-2-methoxybenzohydrazide, ensuring that all critical quality attributes are thoroughly assessed.

The following sections will delve into the theoretical underpinnings and practical applications of several key analytical techniques. The protocols provided are designed to be self-validating, offering a clear path from sample preparation to data interpretation.

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are fundamental for assessing the purity of 5-Chloro-2-methoxybenzohydrazide and for identifying and quantifying any process-related impurities or degradation products. We will focus on High-Performance Liquid Chromatography (HPLC) for its versatility and Gas Chromatography-Mass Spectrometry (GC-MS) for its sensitivity and specificity, particularly for volatile and semi-volatile impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for purity determination in the pharmaceutical industry. A well-developed HPLC method can separate the main component from its impurities, allowing for accurate quantification.

Causality of Experimental Choices:

-

Reverse-Phase Chromatography: 5-Chloro-2-methoxybenzohydrazide is a moderately polar organic molecule, making reverse-phase chromatography with a non-polar stationary phase (like C18) and a polar mobile phase an ideal choice for its retention and separation from potential impurities.

-

UV Detection: The presence of a chromophore (the substituted benzene ring) in the molecule allows for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) should be determined experimentally but is anticipated to be in the range of 230-280 nm.

-

Mobile Phase Gradient: A gradient elution is often preferred over an isocratic one to ensure the elution of both polar and non-polar impurities within a reasonable timeframe, leading to better peak shapes and resolution.

Experimental Protocol: HPLC Purity Method

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 5-Chloro-2-methoxybenzohydrazide and dissolve it in 10 mL of diluent (e.g., acetonitrile/water 50:50 v/v) to obtain a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the diluent.

-

-

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-18.1 min: 80-30% B; 18.1-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (or λmax determined by PDA) |

-

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of 5-Chloro-2-methoxybenzohydrazide as the percentage of the main peak area relative to the total peak area.

-

Workflow for HPLC Analysis

Caption: Workflow for HPLC purity analysis of 5-Chloro-2-methoxybenzohydrazide.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the synthesis process and for identifying any thermally stable impurities. For hydrazine-containing compounds, derivatization may be necessary to improve volatility and thermal stability[1].

Causality of Experimental Choices:

-

Headspace GC: For residual solvent analysis, headspace sampling is preferred to avoid injecting non-volatile matrix components onto the GC column.

-

Derivatization: Hydrazides can be thermally labile. Derivatization with a reagent like benzaldehyde can form a more stable hydrazone, which is more amenable to GC analysis[1].

-

Mass Spectrometric Detection: MS provides definitive identification of eluted compounds based on their mass spectra and fragmentation patterns.

Experimental Protocol: Headspace GC-MS for Residual Solvents

-

Instrumentation: A GC system with a headspace autosampler coupled to a mass spectrometer.

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of 5-Chloro-2-methoxybenzohydrazide into a 20 mL headspace vial.

-

Add 5 mL of a suitable solvent (e.g., DMSO) and cap the vial tightly.

-

-

GC-MS Conditions:

| Parameter | Value |

| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm |

| Headspace Vial Temp. | 80 °C |

| Headspace Loop Temp. | 90 °C |

| Headspace Transfer Line Temp. | 100 °C |

| GC Inlet Temperature | 250 °C |

| Oven Program | 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Scan Range | 35-400 amu |

-

Data Analysis:

-

Identify residual solvents by comparing their retention times and mass spectra with those of known standards.

-

Quantify using an external or internal standard method.

-

Spectroscopic Analysis: Structural Elucidation and Functional Group Identification

Spectroscopic techniques provide detailed information about the molecular structure of 5-Chloro-2-methoxybenzohydrazide. NMR spectroscopy is unparalleled for determining the carbon-hydrogen framework, while IR spectroscopy is excellent for identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | Singlet (broad) | 1H | -NH- | The acidic proton of the hydrazide amide group. |

| ~7.5 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carbonyl group. |

| ~7.3 | Doublet of doublets | 1H | Ar-H | Aromatic proton meta to both the chloro and methoxy groups. |

| ~7.1 | Doublet | 1H | Ar-H | Aromatic proton ortho to the methoxy group. |

| ~4.5 | Singlet (broad) | 2H | -NH₂ | Protons of the terminal amino group of the hydrazide. |

| ~3.9 | Singlet | 3H | -OCH₃ | Protons of the methoxy group. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~155 | C-OCH₃ |

| ~130 | C-Cl |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~120 | Ar-C (quaternary) |

| ~115 | Ar-CH |

| ~56 | -OCH₃ |

Experimental Protocol: NMR Analysis

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of 5-Chloro-2-methoxybenzohydrazide in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to the predicted values and data from similar compounds[2][3][4].

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium-Strong | N-H stretching (asymmetric and symmetric) of -NH₂ |

| ~3200 | Medium | N-H stretching of -C(=O)NH- |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2950 | Medium | Aliphatic C-H stretching of -OCH₃ |

| 1640 - 1680 | Strong | C=O stretching (Amide I) |

| 1500 - 1600 | Medium-Strong | C=C stretching (aromatic) and N-H bending (Amide II) |

| 1200 - 1300 | Strong | C-O stretching (aryl ether) |

| 1000 - 1100 | Medium | C-N stretching |

| 800 - 900 | Strong | C-H out-of-plane bending (aromatic) |

| 700 - 800 | Medium | C-Cl stretching |

Experimental Protocol: FTIR Analysis

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values and literature data for benzohydrazide derivatives to confirm the presence of the expected functional groups[5][6].

Thermal Analysis: Stability and Decomposition Profile

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, melting point, and decomposition profile of 5-Chloro-2-methoxybenzohydrazide.

Causality of Experimental Choices:

-

TGA: Measures the change in mass as a function of temperature, indicating decomposition temperatures and the presence of residual volatiles or solvates.

-

DSC: Measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point, enthalpy of fusion, and other thermal events like polymorphic transitions.

Experimental Protocol: TGA/DSC Analysis

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.

-

Analytical Conditions:

| Parameter | Value |

| Temperature Range | 30 °C to 500 °C |

| Heating Rate | 10 °C/min |

| Purge Gas | Nitrogen |

| Flow Rate | 50 mL/min |

-

Data Analysis:

-

DSC: Determine the onset and peak temperature of the melting endotherm.

-

TGA: Analyze the thermogram for any mass loss events and determine the onset temperature of decomposition.

-

Logical Relationship of Analytical Techniques

Sources

Application Note: 1H NMR Analysis of 5-Chloro-2-methoxybenzohydrazide

Introduction

5-Chloro-2-methoxybenzohydrazide (C₈H₉ClN₂O₂, CAS No: 33977-11-6) is a key intermediate in the synthesis of various pharmaceutical compounds and a subject of interest in medicinal chemistry.[1] The hydrazide functional group is a versatile scaffold for the development of novel therapeutic agents, exhibiting a wide range of biological activities.[2] Accurate structural confirmation and purity assessment of this intermediate are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs).

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This application note presents a comprehensive guide to the 1H NMR analysis of 5-Chloro-2-methoxybenzohydrazide, outlining a detailed experimental protocol and a thorough interpretation of the expected spectral data. While a publicly available, experimentally verified 1H NMR spectrum for this specific compound is not available in the cited literature, this document provides a robust framework based on established principles of NMR spectroscopy and data from structurally related analogs.[3] This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for the characterization of this important synthetic intermediate.

Molecular Structure and Expected 1H NMR Signals

The structure of 5-Chloro-2-methoxybenzohydrazide contains several distinct proton environments that are expected to give rise to a characteristic 1H NMR spectrum. The key proton groups are: the aromatic protons on the substituted benzene ring, the methoxy (-OCH₃) group protons, and the hydrazide (-CONHNH₂) protons.

Figure 1: Chemical Structure of 5-Chloro-2-methoxybenzohydrazide

Caption: Structure of 5-Chloro-2-methoxybenzohydrazide with proton numbering.

The electron-donating methoxy group and the electron-withdrawing chloro and benzohydrazide groups will influence the chemical shifts of the aromatic protons. Protons on the hydrazide moiety (-NH and -NH₂) are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature.

Experimental Protocol

This section provides a standardized protocol for acquiring high-quality 1H NMR data for 5-Chloro-2-methoxybenzohydrazide.

1. Sample Preparation:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the primary solvent. Its ability to form hydrogen bonds helps to slow down the exchange rate of the N-H protons, often resulting in sharper signals that can be distinguished from the baseline.[3] Deuterated chloroform (CDCl₃) can also be used, but the N-H protons may appear as broader signals or may not be observed due to rapid exchange.

-

Concentration: Accurately weigh approximately 5-10 mg of 5-Chloro-2-methoxybenzohydrazide and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for resolving the aromatic region.

-

Acquisition Parameters (Typical for 400 MHz):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO-d₆ at ~2.50 ppm).

-

Integrate all signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton connectivity.

Data Analysis and Interpretation

The following table summarizes the predicted 1H NMR spectral data for 5-Chloro-2-methoxybenzohydrazide. The chemical shift ranges are estimated based on analogous structures and general NMR principles.[3]

Table 1: Predicted 1H NMR Data for 5-Chloro-2-methoxybenzohydrazide in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | ~7.6 - 7.8 | d (doublet) | J(H6,H4) ≈ 2.5 Hz (meta) | 1H |

| H4 | ~7.4 - 7.6 | dd (doublet of doublets) | J(H4,H3) ≈ 8.8 Hz (ortho), J(H4,H6) ≈ 2.5 Hz (meta) | 1H |

| H3 | ~7.0 - 7.2 | d (doublet) | J(H3,H4) ≈ 8.8 Hz (ortho) | 1H |

| -OCH₃ | ~3.8 - 4.0 | s (singlet) | N/A | 3H |

| -CONH- | ~9.5 - 10.5 | s (singlet, broad) | N/A | 1H |

| -NH₂ | ~4.5 - 5.5 | s (singlet, broad) | N/A | 2H |

Causality of Spectral Features:

-

Aromatic Region (δ 7.0-7.8 ppm): The three aromatic protons (H3, H4, H6) are expected to appear in this downfield region due to the deshielding effect of the benzene ring current.

-

H6: This proton is ortho to the electron-withdrawing carbonyl group and meta to the chlorine atom. It is expected to be the most downfield of the aromatic signals and appear as a doublet due to meta-coupling with H4.

-

H4: This proton is ortho to the chlorine atom and meta to the carbonyl group. It will be split by both H3 (ortho-coupling, larger J value) and H6 (meta-coupling, smaller J value), resulting in a doublet of doublets.

-

H3: This proton is ortho to the electron-donating methoxy group, which should shield it relative to the other aromatic protons, causing it to appear at the most upfield position in this region. It will appear as a doublet due to ortho-coupling with H4.

-

-

Methoxy Protons (-OCH₃, δ ~3.9 ppm): The three protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with. Therefore, they are expected to appear as a sharp singlet. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring.

-

Hydrazide Protons (-CONH- and -NH₂, variable δ): The chemical shifts of these protons are highly variable and depend on the solvent, temperature, and concentration. In DMSO-d₆, they are expected to be observed as two distinct broad singlets. The -CONH- proton is generally more deshielded (further downfield) than the -NH₂ protons due to its proximity to the carbonyl group. These signals will disappear upon the addition of a drop of D₂O to the NMR tube, which is a definitive test for exchangeable protons.

Workflow for Structural Verification

The following diagram illustrates the logical workflow for the structural verification of 5-Chloro-2-methoxybenzohydrazide using 1H NMR spectroscopy.

Caption: Workflow for 1H NMR analysis of 5-Chloro-2-methoxybenzohydrazide.

Conclusion

This application note provides a comprehensive protocol and theoretical framework for the 1H NMR analysis of 5-Chloro-2-methoxybenzohydrazide. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The provided interpretation of the expected chemical shifts, multiplicities, and coupling constants serves as a robust guide for the structural verification of this important pharmaceutical intermediate. The successful correlation of experimental data with the predictions outlined herein will provide a high degree of confidence in the identity and purity of the synthesized compound, which is a critical step in any drug discovery and development pipeline.

References

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (2016). Der Pharma Chemica, 8(19), 299-307. Available at: [Link]

-

N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(8), o1631. Available at: [Link]

-

On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. (2017). ResearchGate. Available at: [Link]

-

1H NMR chemical shifts for the prepared complexes (in ppm).. ResearchGate. Retrieved January 26, 2026, from [Link]

-

FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1... ResearchGate. Retrieved January 26, 2026, from [Link]

-

Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 2. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 3. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 1H NMR [m.chemicalbook.com]

The Versatile Scaffold: Application Notes for 5-Chloro-2-methoxybenzohydrazide in Modern Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of drug discovery, the benzohydrazide moiety stands out as a "privileged scaffold"—a molecular framework that consistently demonstrates a wide spectrum of biological activities.[1] These compounds and their derivatives, particularly hydrazones, are integral to the development of novel therapeutic agents, exhibiting properties that span anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3] Within this promising class, 5-Chloro-2-methoxybenzohydrazide emerges as a key building block. Its specific substitution pattern—a chloro group at position 5 and a methoxy group at position 2—provides a unique electronic and steric profile, making it an attractive starting point for synthesizing libraries of bioactive molecules.

The chloro-substituent, an electron-withdrawing group, can enhance the lipophilicity and metabolic stability of a molecule, potentially improving its pharmacokinetic profile. The methoxy group, an electron-donating group, can influence hydrogen bonding interactions and molecular conformation. This guide provides a comprehensive overview of the synthesis, derivatization, and application of 5-Chloro-2-methoxybenzohydrazide in medicinal chemistry, complete with detailed protocols for researchers, scientists, and drug development professionals.

Core Synthesis: From Ester to Hydrazide

The primary route to obtaining 5-Chloro-2-methoxybenzohydrazide is through the hydrazinolysis of its corresponding ester, methyl 5-chloro-2-methoxybenzoate. This reaction is a nucleophilic acyl substitution where the nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group.

The starting material, methyl 5-chloro-2-methoxybenzoate, can be synthesized from 5-chlorosalicylic acid.[4] This involves an initial esterification of the carboxylic acid followed by methylation of the phenolic hydroxyl group.[4]

Caption: Synthetic workflow for 5-Chloro-2-methoxybenzohydrazide.

Protocol 1: Synthesis of 5-Chloro-2-methoxybenzohydrazide

This protocol details the conversion of methyl 5-chloro-2-methoxybenzoate to 5-Chloro-2-methoxybenzohydrazide.

1. Materials and Equipment:

-

Methyl 5-chloro-2-methoxybenzoate (1 eq.)

-

Hydrazine hydrate (80% or higher, ~1.5-2.0 eq.)

-

Ethanol (or Methanol), absolute

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

2. Step-by-Step Procedure:

-

Reaction Setup: Place methyl 5-chloro-2-methoxybenzoate (1 eq.) into a round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add absolute ethanol to the flask to dissolve the ester. A typical concentration is around 0.5 M.

-

Reagent Addition: Slowly add hydrazine hydrate (1.5-2.0 eq.) to the stirring solution at room temperature. The reaction is typically exothermic, so slow addition is recommended.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (the boiling point of ethanol, approx. 78°C). Maintain reflux with stirring for 2-6 hours.[5]

-

Reaction Monitoring (Causality): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. This step is crucial to avoid over-refluxing, which can lead to side products, or incomplete reaction, which complicates purification.

-

Crystallization: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath to facilitate the precipitation of the product. The hydrazide product is generally less soluble in cold ethanol than the starting ester.

-

Isolation: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the product under vacuum to obtain pure 5-Chloro-2-methoxybenzohydrazide.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The melting point should also be determined and compared to literature values.

Applications in Anticancer Drug Discovery

The benzohydrazide scaffold is a fertile ground for the discovery of novel anticancer agents. Derivatives often function by targeting key cellular processes like cell cycle progression and apoptosis.[6] For instance, structurally related 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in pancreatic cancer cells.[6] The general mechanism often involves the inhibition of critical enzymes like kinases or interaction with proteins involved in cell division or survival pathways.[7]

Caption: Potential mechanism of anticancer action.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[8][9] It is a standard preliminary assay to screen compounds for cytotoxic effects against cancer cell lines.

1. Materials and Equipment:

-

Cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT-116-colon)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

5-Chloro-2-methoxybenzohydrazide derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570 nm)

-

Multichannel pipette

2. Step-by-Step Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (and a positive control like Doxorubicin) in culture medium from a DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include "untreated" (medium only) and "vehicle control" (medium with DMSO) wells.

-

Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator. The incubation time is critical as it must be long enough for the compound to exert its effect but not so long that control cells become over-confluent.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours.[11] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100-150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 1: Example Cytotoxicity Data for Benzohydrazide Derivatives

| Compound | Cell Line | IC₅₀ (µM)[6] |

| Derivative 4j | A2780 (Ovarian) | 2.6 |

| Derivative 4j | HCT-116 (Colon) | 2.1 |

| Derivative 4j | MIA PaCa-2 (Pancreatic) | 0.9 |

| Doxorubicin | MIA PaCa-2 (Pancreatic) | 0.2 |

| Data for 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative, representative of the scaffold's potential. |

Applications in Antimicrobial Drug Discovery

The hydrazide functional group is a cornerstone of several antimicrobial drugs, most notably the anti-tuberculosis agent isoniazid.[2] Derivatives of 5-Chloro-2-methoxybenzohydrazide can be explored for activity against a range of pathogens. The presence of the halogenated aromatic ring is often associated with enhanced antimicrobial properties. Studies on related salicylanilides and sulfonamides containing a 5-chloro-2-hydroxy pattern have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various mycobacteria.[9][10][12]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

1. Materials and Equipment:

-

Bacterial strains (e.g., S. aureus, E. coli, M. tuberculosis)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9 for mycobacteria)

-

5-Chloro-2-methoxybenzohydrazide derivatives (dissolved in DMSO)

-

Sterile 96-well plates

-

Spectrophotometer or McFarland standards

-

Incubator (37°C)

-

Positive control antibiotic (e.g., Ciprofloxacin, Isoniazid)

2. Step-by-Step Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls (Self-Validating System): Include several control wells: a "sterility control" (broth only), a "growth control" (broth + inoculum, no compound), and a positive control with a known antibiotic. These controls are essential to validate the assay by ensuring the broth is sterile, the bacteria are viable, and the assay can detect inhibition.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours (or longer for slow-growing organisms like mycobacteria).

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed. The results can be confirmed by reading the optical density (OD) with a plate reader.

Table 2: Example Antimicrobial Activity Data for Related Compounds

| Compound | Organism | MIC (µmol/L)[9][12] |

| Derivative A | S. aureus (MRSA) | 15.62 - 31.25 |

| Derivative B** | M. kansasii | 1 - 4 |

| Data for 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide. | ||

| **Data for 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide. |

Future Directions: The Hydrazone Derivatives

A primary application of 5-Chloro-2-methoxybenzohydrazide is its use as an intermediate to synthesize a wide array of N-acylhydrazones. This is achieved through a simple condensation reaction with various aldehydes or ketones. This derivatization is a cornerstone of combinatorial chemistry approaches to drug discovery, as it allows for the rapid generation of a large library of compounds with diverse substituents, which can then be screened for biological activity.

Caption: General scheme for synthesizing hydrazone derivatives.

The diverse electronic and steric properties of the chosen aldehyde or ketone allow for fine-tuning of the final molecule's biological activity, solubility, and pharmacokinetic properties, making this a powerful strategy in lead optimization.

Conclusion

5-Chloro-2-methoxybenzohydrazide is more than just a chemical compound; it is a versatile platform for innovation in medicinal chemistry. Its straightforward synthesis and reactive hydrazide moiety provide access to a vast chemical space of potential drug candidates. The protocols and data presented herein serve as a foundational guide for researchers to harness the potential of this scaffold in the ongoing search for novel and effective therapies against cancer and infectious diseases.